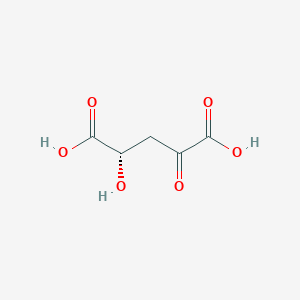
L-4-hydroxy-2-oxoglutaric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-4-hydroxy-2-oxoglutaric acid is an optically active form of 4-hydroxy-2-oxoglutaric acid having L-configuration.
Wissenschaftliche Forschungsanwendungen
Biochemical Role and Metabolism
L-4-hydroxy-2-oxoglutaric acid is a key intermediate in the metabolism of proline and hydroxyproline. It is involved in the degradation pathways of these amino acids, playing a crucial role in the production of pyruvate and glyoxylate through the action of the enzyme 4-hydroxy-2-oxoglutarate aldolase (HOGA1) . This enzyme catalyzes the cleavage of this compound into pyruvate and glyoxylate, linking it to important metabolic processes such as gluconeogenesis and amino acid metabolism .
2.1. Metabolic Disorders
This compound has been implicated in metabolic disorders such as primary hyperoxaluria type 3 (PH3), where mutations in HOGA1 lead to excessive production of oxalate, resulting in kidney stone formation . Understanding the metabolism of this compound can provide insights into managing conditions associated with oxalate overproduction.
2.2. Biomarker Potential
Recent studies suggest that this compound may serve as a potential biomarker for dietary intake, particularly from animal sources . Its detection in various foods indicates its relevance in nutritional studies and metabolic profiling.
3.1. Cancer Research
Research has indicated that this compound might play a role in cancer biology, particularly concerning its effects on cell metabolism and signaling pathways . The modulation of its metabolic pathways could have implications for cancer treatment strategies by targeting metabolic dysregulation in tumor cells.
3.2. Cosmetic Formulations
The compound's antioxidant properties have led to interest in its application within cosmetic formulations . Its ability to influence skin metabolism may enhance the efficacy of anti-aging products by promoting cellular health and resilience.
Research Studies and Findings
Recent studies have explored various aspects of this compound:
Analyse Chemischer Reaktionen
Aldolase-Catalyzed Cleavage to Pyruvate and Glyoxylate
Human 4-hydroxy-2-oxoglutarate aldolase (hHOGA) cleaves L-4-hydroxy-2-oxoglutaric acid into pyruvate and glyoxylate via a type I aldolase mechanism. This reaction is critical in the 4-hydroxyproline degradation pathway and directly influences oxalate production in primary hyperoxaluria type 3 (PH3) .
Structural studies reveal hHOGA employs novel residue interactions for substrate binding, distinct from bacterial homologs. Mutations linked to PH3 (e.g., R303C, T354I) destabilize the tetramer or active site, potentially reducing activity and causing HOG accumulation .
Transamination with 2-Oxoglutarate
Aspartate aminotransferases (cytosolic GOT1 and mitochondrial GOT2) catalyze the reversible transamination of L-4-hydroxyglutamic acid and 2-oxoglutarate to produce this compound and glutamate .
| Reaction | Enzyme | Gene | Tissue Localization |
|---|---|---|---|
| 4-Hydroxy-L-glutamate + 2-Oxoglutarate ↔ L-4-hydroxy-2-oxoglutarate + Glutamate | Aspartate aminotransferase | GOT1, GOT2 | - Cytosol (GOT1) - Mitochondria (GOT2) |
This reaction equilibrates amino acid and keto acid pools, linking hydroxyproline metabolism to the TCA cycle. Kinetic data for human isoforms remain underexplored, but bacterial analogs show Km values in the millimolar range .
Oxidative Decarboxylation to Malyl-CoA
The α-ketoglutarate dehydrogenase complex (KDH) oxidizes this compound to L-malyl-CoA in a NAD⁺- and CoA-dependent reaction. This pathway is observed in E. coli and pig heart mitochondria .
| Reaction | Enzyme Complex | Cofactors | Products |
|---|---|---|---|
| L-4-hydroxy-2-oxoglutarate + NAD⁺ + CoA → L-Malyl-CoA + CO₂ + NADH | α-Ketoglutarate dehydrogenase | NAD⁺, CoA | - L-Malyl-CoA - NADH |
This reaction suggests a cyclic oxidation mechanism for glyoxylate detoxification. Stereoselectivity for the L-isomer is critical, as D-4-hydroxy-2-oxoglutarate is not metabolized by KDH .
Bacterial Metabolic Pathways
In Pseudomonas aeruginosa, L-4-hydroxy-2-oxoglutarate participates in aminotransferase reactions linked to leucine, isoleucine, and valine metabolism :
These reactions highlight its role in bacterial nitrogen metabolism and amino acid biosynthesis.
Key Research Findings
-
hHOGA Mechanism : Structural data confirm hHOGA’s tetrameric assembly and substrate-binding residues (Arg158, Tyr143) critical for catalysis .
-
PH3 Implications : PH3-associated mutations (e.g., R303C) disrupt tetramer stability, suggesting loss-of-function rather than hyperactivity .
-
Metabolic Flux : Over 90% of dietary 4-hydroxyproline is metabolized via L-4-hydroxy-2-oxoglutarate, making it a major endogenous glyoxylate source .
This compound’s reactivity underscores its dual role as a metabolic intermediate and a potential biomarker for oxalate-related disorders.
Eigenschaften
Molekularformel |
C5H6O6 |
|---|---|
Molekulargewicht |
162.1 g/mol |
IUPAC-Name |
(2S)-2-hydroxy-4-oxopentanedioic acid |
InChI |
InChI=1S/C5H6O6/c6-2(4(8)9)1-3(7)5(10)11/h2,6H,1H2,(H,8,9)(H,10,11)/t2-/m0/s1 |
InChI-Schlüssel |
WXSKVKPSMAHCSG-REOHCLBHSA-N |
Isomerische SMILES |
C([C@@H](C(=O)O)O)C(=O)C(=O)O |
Kanonische SMILES |
C(C(C(=O)O)O)C(=O)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















